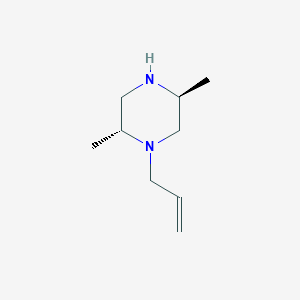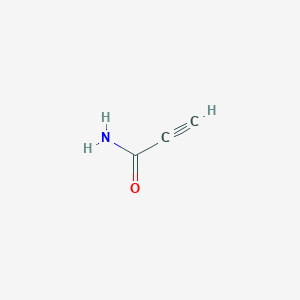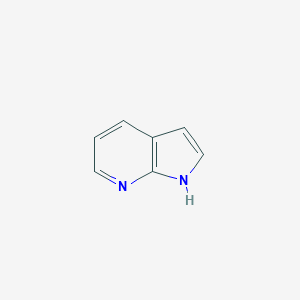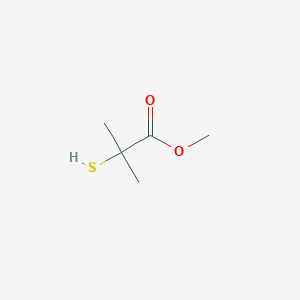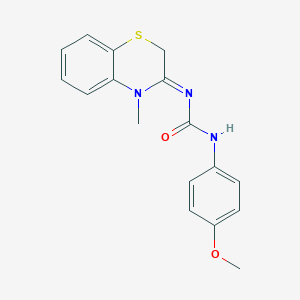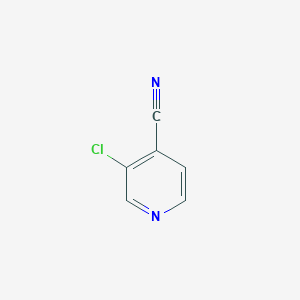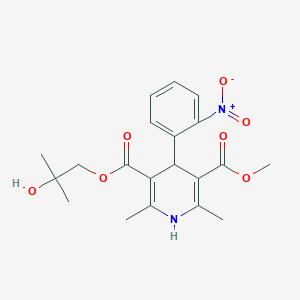![molecular formula C8H8O3 B017940 4-メトキシ-[7-<sup>13</sup>C]-安息香酸 CAS No. 69838-89-7](/img/structure/B17940.png)
4-メトキシ-[7-13C]-安息香酸
概要
説明
Pinostilbene is a monomethyl ether analog of the well-known nutraceutical resveratrol. It is a stilbenoid compound found in certain plants, such as Gnetum venosum and the bark of Pinus sibirica . Pinostilbene has garnered attention due to its health-promoting properties, which include antioxidant, anti-inflammatory, and anticancer effects .
科学的研究の応用
Pinostilbene has a wide range of scientific research applications, including:
作用機序
ピノスチルベンは、さまざまな分子標的と経路を通じて効果を発揮します。
アンドロゲン受容体阻害: ピノスチルベンはアンドロゲン受容体に結合し、その活性化と移行を阻害することで、アンドロゲン受容体標的遺伝子の発現を低下させます.
脂肪細胞分化阻害: ピノスチルベンは、脂肪細胞分化関連転写因子の発現を低下させ、AMP活性化プロテインキナーゼ(AMPK)シグナル伝達経路を活性化することで、脂肪細胞分化を阻害します.
抗酸化活性: ピノスチルベンは、核因子エリスロイド2関連因子2(NRF2)経路を活性化し、抗酸化酵素の発現を向上させます.
6. 類似の化合物との比較
ピノスチルベンは、レスベラトロールやプテロスチルベンなどの他のスチルベン系化合物と似ています。 それは、これらの化合物とは異なる独自の特性を持っています。
レスベラトロール: レスベラトロールは複数の生物活性を持っていますが、急速に代謝され、バイオアベイラビリティが低いです。
プテロスチルベン: プテロスチルベンは、レスベラトロールのジメチルエーテルアナログであり、ピノスチルベンよりも高いバイオアベイラビリティを持っています。
類似化合物:
- レスベラトロール
- プテロスチルベン
- 3’-ヒドロキシプテロスチルベン
ピノスチルベンのユニークな特性と多様な用途は、さまざまな科学研究分野において重要な注目を集める化合物となっています。
準備方法
合成経路と反応条件: ピノスチルベンは、レスベラトロールのO-メチル化によって合成できます。このプロセスには、レスベラトロールにメチル基を転移させるO-メチルトランスフェラーゼ(OMT)の使用が含まれます。 この目的のための最も効率的なOMTの1つは、ブドウから得られ、その触媒効率を向上させるように改変されています .
工業生産方法: ピノスチルベンの工業生産には、通常、必要なOMTを発現する遺伝子組み換え微生物または植物細胞培養を用いた生体変換プロセスが含まれます。 これらの方法は、スケーラビリティとコスト効率の良さから好まれています .
化学反応の分析
反応の種類: ピノスチルベンは、以下を含むさまざまな化学反応を起こします。
酸化: ピノスチルベンは、キノンなどの酸化生成物に酸化されることがあります。
還元: 還元反応は、ピノスチルベンを対応するジヒドロ誘導体に変換できます。
置換: ピノスチルベンは、特に求電子置換反応において、官能基が芳香環に導入される置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 求電子置換反応では、臭素や硝酸などの試薬が酸性条件下で使用されることが多いです。
主要な生成物:
酸化: キノンなどの酸化誘導体。
還元: ピノスチルベンのジヒドロ誘導体。
置換: 導入された置換基に応じて、さまざまな置換されたピノスチルベン誘導体。
4. 科学研究への応用
ピノスチルベンは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
- Resveratrol
- Pterostilbene
- 3’-Hydroxypterostilbene
Pinostilbene’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
特性
IUPAC Name |
4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHEAKUIGZSGI-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481014 | |
| Record name | 4-Methoxy-[7-13C]-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69838-89-7 | |
| Record name | 4-Methoxy-[7-13C]-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69838-89-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
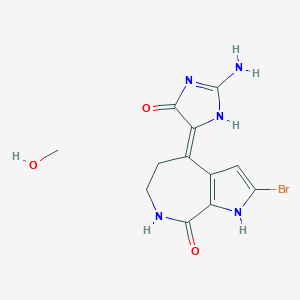
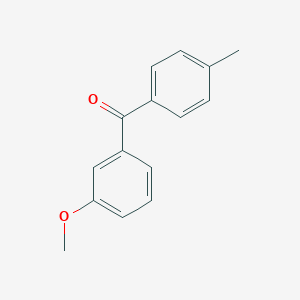
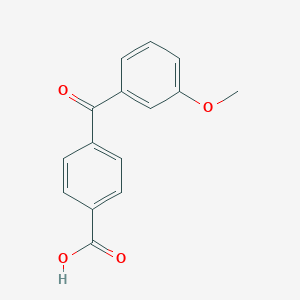
![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)
